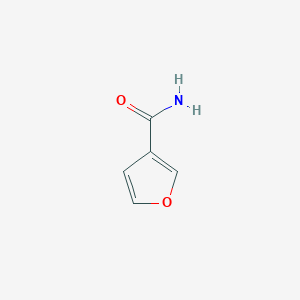

Furan-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHZPOXCLTFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591586 | |

| Record name | Furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-35-8 | |

| Record name | 3-Furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furan-3-carboxamide from 3-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for converting 3-furoic acid into furan-3-carboxamide and its derivatives. The synthesis of furan-3-carboxamides is a critical process in medicinal chemistry and drug development, as this scaffold is present in numerous compounds with diverse biological activities. This document outlines the core methodologies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes visualizations of the chemical pathways.

Introduction

Furan-3-carboxamides are a class of organic compounds characterized by a furan ring substituted with a carboxamide group at the 3-position. The direct amidation of 3-furoic acid presents a challenge due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species. The two primary strategies for this activation, which will be detailed in this guide, are:

-

Conversion to an Acyl Halide Intermediate: This classic and robust method involves the transformation of 3-furoic acid into a more reactive acyl chloride, which then readily undergoes nucleophilic attack by an amine.

-

Use of Coupling Reagents: This approach utilizes specialized reagents to facilitate the direct condensation of the carboxylic acid and amine under milder conditions, often preserving sensitive functional groups.

Synthetic Methodologies

Method 1: The Acyl Chloride Pathway

This widely-used, two-step method first involves the conversion of 3-furoic acid to 3-furoyl chloride, followed by the reaction of the acyl chloride with an amine.

Step 1: Formation of 3-Furoyl Chloride

3-Furoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to produce the corresponding acyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl).

Step 2: Amide Formation

The resulting 3-furoyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the this compound.

A one-pot variation of this procedure involves the in situ generation of the acyl chloride in the presence of the amine.

Logical Workflow for the Acyl Chloride Pathway

Caption: General workflow for the synthesis of this compound via an acyl chloride intermediate.

Method 2: Coupling Agent-Mediated Amidation

Peptide coupling reagents are highly efficient for forming amide bonds directly from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[1]

-

Phosphonium Salts: Such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

Aminium/Uronium Salts: Such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The reaction mechanism for carbodiimide coupling involves the formation of a highly reactive O-acylisourea intermediate.[2] Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields.[3][4]

Signaling Pathway for EDC/HOBt Coupling

Caption: Reaction pathway for this compound synthesis using EDC and HOBt as coupling agents.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various furan-3-carboxamides. Note that the data is derived from a method starting with 3-trichloroacetyl furan, which is subsequently converted to the target amides. This provides valuable insight into the reactivity of different amines.[5]

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ammonium Hydroxide | Water | 80 | 20 | 72 |

| Methylamine | Water | 80 | 20 | 85 |

| Allylamine | Toluene | 80 | 24 | 91 |

| Morpholine | Toluene | 100 | 16 | 89 |

| Piperidine | Toluene | 100 | 16 | 67 |

| Aniline | Toluene | 180 | 72 | 91 |

| Benzylamine | Toluene | 100 | 24 | 98 |

| Hydrazine | Toluene | 100 | 24 | 75 |

Data adapted from a procedure starting with 3-trichloroacetyl furan.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Acyl Chloride Intermediate

This protocol is a general procedure for the one-pot synthesis of amides from carboxylic acids using thionyl chloride and can be adapted for 3-furoic acid.[6][7]

Materials:

-

3-Furoic Acid

-

Amine (e.g., benzylamine)

-

Thionyl Chloride (SOCl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1N HCl solution

-

1N NaOH solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the desired amine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add 3-furoic acid (1 mmol).

-

Add thionyl chloride (1 mmol) to the mixture at room temperature.

-

Stir the reaction mixture for 5-20 minutes at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Redissolve the resulting residue in dichloromethane and wash sequentially with 1N HCl and then with 1N NaOH.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis using EDC Coupling Agent

This is a general procedure for amide formation using EDC and can be adapted for the synthesis of this compound.[8]

Materials:

-

3-Furoic Acid

-

Amine (e.g., aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 3-furoic acid (1 equivalent) in DMF.

-

Add a base such as DIPEA (3 equivalents) while cooling the reaction mixture to 0°C.

-

Add EDC (2 equivalents) and HOBt (2 equivalents) to the cooled solution.

-

Add the desired amine (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 30-60 minutes, or until completion as indicated by TLC.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Conclusion

The synthesis of this compound from 3-furoic acid is most effectively achieved through the activation of the carboxylic acid. The choice between the acyl chloride pathway and the use of coupling reagents will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. The acyl chloride method is a cost-effective and high-yielding approach, particularly for robust substrates.[9] Coupling reagents offer a milder alternative, which is advantageous for sensitive molecules and is a staple in modern medicinal chemistry for the construction of amide bonds.[3] The provided protocols offer a solid foundation for the successful synthesis of furan-3-carboxamides in a research and development setting.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Carbodiimide - Wikipedia [en.wikipedia.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium-Catalyzed Synthesis of Furan-3-Carboxamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the palladium-catalyzed methodologies for the synthesis of furan-3-carboxamides, compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the application of these methods in a research and development setting.

Introduction

Furan-3-carboxamides are a class of heterocyclic compounds that have garnered considerable attention due to their presence in biologically active molecules and their utility as versatile synthetic intermediates. Traditional synthetic routes to these scaffolds can be lengthy and often lack efficiency. Modern organometallic chemistry, particularly palladium-catalyzed reactions, has opened new avenues for the efficient and modular synthesis of furan-3-carboxamides. This guide focuses on two prominent palladium-catalyzed strategies: a tandem nucleopalladation/isocyanate insertion reaction and a two-step approach involving initial carbonylation followed by amidation.

Tandem Nucleopalladation and Isocyanate Insertion

A highly efficient one-pot synthesis of substituted furan-3-carboxamides involves a palladium-catalyzed tandem reaction between 3-alkyne-1,2-diols and isocyanates.[1][2] This methodology represents an elegant and atom-economical approach to constructing the furan-3-carboxamide core.

Reaction Principle and Mechanism

The reaction proceeds through a proposed catalytic cycle initiated by the nucleopalladation of the alkyne by one of the hydroxyl groups of the 3-alkyne-1,2-diol. This is followed by the insertion of the isocyanate into the resulting vinylpalladium intermediate. Subsequent intramolecular cyclization and dehydration afford the desired this compound. A likely key intermediate in this process is a 6-membered oxaaminopalladacycle.[1][2]

References

An In-Depth Technical Guide to the Formation of Furan-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic mechanisms for the formation of furan-3-carboxamides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The guide details key synthetic routes, including nucleophilic displacement and multicomponent reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.

Nucleophilic Displacement of an Activated Trichloromethyl Group

A highly effective and direct method for the synthesis of furan-3-carboxamides involves the nucleophilic displacement of a trichloromethyl group from a 3-trichloroacetylfuran precursor. This method is advantageous due to its generally high yields and straightforward procedure.

The reaction proceeds via the initial formation of 3-trichloroacetylfuran, which can be synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. The subsequent departure of the trichloromethyl anion, which is a good leaving group, drives the reaction to completion, yielding the desired furan-3-carboxamide.[1]

Reaction Workflow: Nucleophilic Displacement

Caption: Workflow for this compound Synthesis via Nucleophilic Displacement.

Quantitative Data: Nucleophilic Displacement

The following table summarizes the yields for the synthesis of various furan-3-carboxamides from 3-trichloroacetylfuran and different amines.[1]

| Amine (R1R2NH) | R1 | R2 | Yield (%) |

| Benzylamine | Benzyl | H | 98 |

| Cyclohexylamine | Cyclohexyl | H | 95 |

| n-Butylamine | n-Butyl | H | 92 |

| Diethylamine | Ethyl | Ethyl | 85 |

| Morpholine | \multicolumn{2}{c | }{-(CH2)2O(CH2)2-} | 90 |

| Aniline | Phenyl | H | 68 |

Experimental Protocol: Synthesis of N-benzyl-furan-3-carboxamide[1]

-

Reaction Setup: To a solution of 3-trichloroacetylfuran (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (10 mL), add benzylamine (1.2 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-furan-3-carboxamide.

Multicomponent Reactions (MCRs) for this compound Synthesis

Multicomponent reactions, which combine three or more starting materials in a single synthetic step, offer a highly efficient and diversity-oriented approach to complex molecules like furan-3-carboxamides. The Ugi and Passerini reactions are particularly well-suited for this purpose.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[2] To synthesize a this compound using this method, one of the starting components must contain the furan moiety. A common strategy is to use furan-3-carboxylic acid as the acid component.

The mechanism commences with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final this compound derivative.[2]

Caption: Ugi Reaction Pathway for this compound Derivative Synthesis.

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv), amine (1.0 equiv), and furan-3-carboxylic acid (1.0 equiv) in a polar aprotic solvent such as methanol or dimethylformamide (DMF).

-

Reaction Initiation: To the stirred solution, add the isocyanide (1.0 equiv) dropwise at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

The Passerini Three-Component Reaction

The Passerini reaction is another powerful MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3] Similar to the Ugi reaction, a furan-containing starting material is required. For instance, using furfural as the aldehyde component will result in a this compound derivative.

The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a trimolecular reaction is proposed, where the isocyanide, carboxylic acid, and carbonyl compound react in a concerted fashion.[3] In polar solvents, an ionic mechanism may operate, involving the initial protonation of the carbonyl group.[4]

Caption: Logical Flow of the Passerini Reaction for this compound Synthesis.

-

Reaction Setup: In a sealed vial, combine furfural (1.0 equiv.), a carboxylic acid (1.0 equiv.), and an isocyanide (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM) at a concentration of 0.5 M.

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours.

-

Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired α-acyloxy this compound derivative.

Biological Relevance of Furan-3-carboxamides

Furan-containing compounds are recognized for their wide spectrum of biological activities, and furan-3-carboxamides are no exception. These derivatives have demonstrated notable antimicrobial and anti-inflammatory properties.[1]

The biological effects of furan derivatives are often attributed to their ability to modulate various cellular signaling pathways. For instance, some natural furan derivatives have been shown to exert regulatory effects on pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling cascades.[2][5] Their antimicrobial activity can stem from the selective inhibition of microbial growth and the modification of essential enzymes.[5] While specific signaling pathways for individual furan-3-carboxamides are a subject of ongoing research, the broader class of furan derivatives shows significant therapeutic potential.

Conclusion

The synthesis of furan-3-carboxamides can be effectively achieved through several robust chemical methodologies. The nucleophilic displacement of a 3-trichloroacetyl group offers a direct and high-yielding route. For the rapid generation of diverse libraries of this compound derivatives, the Ugi and Passerini multicomponent reactions provide an elegant and efficient approach. The demonstrated biological activities of furan derivatives underscore the importance of these synthetic methods in the fields of medicinal chemistry and drug development. This guide provides the foundational knowledge for researchers to explore and expand upon the synthesis and application of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction | MDPI [mdpi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Furan-3-carboxamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-carboxamide derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. A thorough and accurate structural elucidation is paramount for understanding their structure-activity relationships and advancing their development. This technical guide provides an in-depth overview of the primary spectroscopic techniques employed for the characterization of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document details the principles of each technique, presents key quantitative data in tabular format for easy reference, outlines comprehensive experimental protocols, and includes workflow diagrams to illustrate the analytical processes.

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. When functionalized with a carboxamide group at the 3-position, the resulting this compound scaffold serves as a versatile building block for novel chemical entities. The synthesis and characterization of these compounds are crucial steps in the discovery of new therapeutic agents and functional materials.[1] Spectroscopic methods provide essential information regarding the molecular structure, functional groups, and electronic properties of these molecules, making them indispensable tools for researchers.[2]

Spectroscopic Characterization Techniques

The structural confirmation of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] Both ¹H and ¹³C NMR are routinely used for characterizing this compound derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals for a this compound include:

-

Furan Ring Protons: The protons on the furan ring (H-2, H-4, and H-5) typically appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are characteristic of the substitution pattern.

-

Amide N-H Proton: The proton attached to the amide nitrogen usually appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Substituent Protons: Protons on any substituents attached to the amide nitrogen or the furan ring will have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the downfield region of the spectrum.

-

Furan Ring Carbons: The carbons of the furan ring have characteristic chemical shifts that are influenced by the electron-withdrawing nature of the carboxamide group.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Compound/Fragment | Proton | Solvent | Chemical Shift (δ, ppm) |

| Furan-3-carboxylic acid | H-2 | Not Specified | 7.60 (s) |

| H-4 | Not Specified | 6.54 (d) | |

| H-5 | Not Specified | 7.34 (d) | |

| OH | Not Specified | 11.03 (s)[4] | |

| N-phenyl this compound | H-2 | CDCl₃ | 8.33 (s) |

| H-4 | CDCl₃ | 6.93 (s) | |

| H-5 | CDCl₃ | 7.45 (s) | |

| N-H, Phenyl | CDCl₃ | 7.14-7.23 (m)[4] | |

| 2,5-dimethyl-N-(3-isopropoxyphenyl)-furan-3-carboxamide | Furan H, CH, CH₃, NH | DMSO-d₆ | Signals observed across the spectrum[5] |

| Poly(trimethylene 2,5-furandicarboxylate) (PTF) | Furan H | Not Specified | ~7.2 |

| -O-CH₂- | Not Specified | ~4.49 | |

| -CH₂- | Not Specified | ~2.25[6] |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound/Fragment | Carbon | Solvent | Chemical Shift (δ, ppm) |

| Furan-3-carboxylic acid | C-2 | Not Specified | 147.4 |

| C-3 | Not Specified | 119.4 | |

| C-4 | Not Specified | 109.1 | |

| C-5 | Not Specified | 143.5 | |

| C=O | Not Specified | 162.9[4] | |

| N-phenyl this compound | C-2 | CDCl₃ | 150.2 |

| C-3 | CDCl₃ | 119.5 | |

| C-4 | CDCl₃ | 110.5 | |

| C-5 | CDCl₃ | 143.3 | |

| Phenyl | CDCl₃ | 124.9, 127.8, 128.6, 137.4 | |

| C=O | CDCl₃ | 176.0[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[7] For this compound derivatives, key characteristic absorption bands include:

-

N-H Stretch: A moderate to strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the amide N-H bond.

-

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A very strong and sharp absorption band in the region of 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[8]

-

N-H Bend (Amide II band): A medium to strong absorption band around 1640-1550 cm⁻¹.

-

C=C Stretch (Aromatic): Stretching vibrations of the furan ring C=C bonds are observed in the 1600-1450 cm⁻¹ region.[8][9]

-

C-O-C Stretch: The stretching vibration of the ether linkage within the furan ring.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3400 - 3200 | Moderate-Strong |

| Aromatic (C-H) | Stretch | > 3000 | Variable |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |

| Amide (N-H) | Bend (Amide II) | 1640 - 1550 | Moderate-Strong |

| Furan Ring (C=C) | Stretch | 1600 - 1450 | Variable |

| Furan Ring (C-O-C) | Stretch | 1250 - 1020 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound derivatives, the molecular ion peak (M⁺) is typically observed, and fragmentation may occur via cleavage of the amide bond or cleavage of the furan ring.

Table 4: Mass Spectrometry Data for Furan-3-Carboxylic Acid and Related Derivatives

| Compound | Ionization Method | [M]⁺ or [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Furan-3-carboxylic acid | Not Specified | 112 | 95[4] |

| Methyl furan-3-carboxylate | Not Specified | 126 | Not Specified[11] |

| 2,5-dimethylfuran | Proton Transfer | 97.065 (protonated) | Not Specified[12] |

| N-benzyl this compound | GCMS (EI) | 201 | 172, 95[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[3] Furan and its derivatives absorb UV radiation due to π→π* transitions within the conjugated system.[3][13] The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the furan ring.[3][14]

Table 5: UV-Vis Absorption Data for Furan and Related Derivatives

| Compound | Solvent/Phase | λ_max (nm) |

| Furan | Gas | ~205[3][15] |

| 2-Furonitrile | Dioxane | 242[3] |

| 5-Phenyl-2-furonitrile | Dioxane | 294[3] |

| Thiophene-based derivative 1 | Tetrahydrofuran | 323[16] |

| Thiophene-based derivative 3 | Tetrahydrofuran | 329[16] |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard. However, modern spectrometers are often calibrated using the residual solvent peak.[3]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in complex structural assignments.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign the chemical shifts and coupling constants for all signals.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules, and Electron Ionization (EI), a harder technique that often results in more fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural insights. For high-resolution data, use the exact mass to determine the molecular formula.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).[3] The concentration should be adjusted to achieve an absorbance reading between 0.1 and 1.0 for optimal accuracy.[3]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (typically 1 cm path length).[3]

-

Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent to correct for any absorption from the solvent or the cuvettes themselves.[3]

-

Data Acquisition: Place the sample solution in the sample beam path and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[3]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Visualization of Experimental Workflows

Diagrams illustrating the logical flow of experiments can aid in understanding the overall characterization process.

Caption: General workflow for the spectroscopic characterization of this compound derivatives.

References

- 1. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. s-a-s.org [s-a-s.org]

- 9. mdpi.com [mdpi.com]

- 10. Organic chemistry - Wikipedia [en.wikipedia.org]

- 11. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS [amt.copernicus.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. Furan [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of Furan-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furan-3-carboxamide, a key heterocyclic scaffold, plays a significant role in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the molecular structure of this compound. However, a comprehensive and readily accessible repository of its ¹H and ¹³C NMR data has remained elusive in the public domain.

This technical guide addresses this gap by providing a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of definitive, publicly available experimental spectra, this guide utilizes established principles of NMR spectroscopy—specifically, substituent chemical shift (SCS) effects—to generate a reliable set of predicted data. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this class of compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are calculated based on the known experimental data for furan and the application of standard SCS increments for a carboxamide (-CONH₂) substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~8.1 | Singlet (or narrow triplet) | J(H2,H4) ≈ 1.0, J(H2,H5) ≈ 0.8 |

| H4 | ~6.8 | Doublet of doublets | J(H4,H5) ≈ 1.9, J(H2,H4) ≈ 1.0 |

| H5 | ~7.6 | Doublet of doublets | J(H4,H5) ≈ 1.9, J(H2,H5) ≈ 0.8 |

| -NH₂ | ~5.5 - 7.5 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 |

| C3 | ~120 |

| C4 | ~110 |

| C5 | ~144 |

| C=O | ~165 |

Experimental Protocol for NMR Analysis

To obtain experimental ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the specific sample.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution by gentle swirling or vortexing.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Structural Assignment and Rationale

The predicted chemical shifts can be rationalized based on the electronic environment of each nucleus in the this compound molecule.

Caption: Molecular structure of this compound with predicted NMR shifts.

The electron-withdrawing nature of the carboxamide group is expected to deshield the protons and carbons of the furan ring, leading to downfield shifts compared to unsubstituted furan. Specifically:

-

H2: Being in the ortho position to the carboxamide group, H2 is expected to be the most deshielded proton on the furan ring.

-

H5: The proton at the 5-position is also significantly influenced by the electron-withdrawing effect transmitted through the conjugated system.

-

H4: The H4 proton is expected to be the most shielded of the ring protons.

-

Carbons: The carbon atoms C2 and C5, being alpha to the oxygen heteroatom, will appear at a lower field. The carbonyl carbon (C=O) will have the largest chemical shift due to its direct attachment to two electronegative atoms (oxygen and nitrogen).

This technical guide provides a foundational understanding of the NMR characteristics of this compound, which is essential for researchers in drug discovery and materials science. While the provided data is based on well-established prediction methods, experimental verification remains the gold standard. The detailed protocol herein offers a clear pathway for obtaining such crucial experimental data.

Quantum Chemical Calculations of Furan-3-carboxamide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-carboxamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science, exhibiting a range of biological activities. A thorough understanding of their molecular structure, electronic properties, and spectroscopic behavior is crucial for the rational design of new therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating these properties at the atomic level. This technical guide provides an in-depth overview of the application of quantum chemical methods to study this compound, summarizing key computed properties and outlining the underlying theoretical and experimental protocols.

Introduction

The furan ring is a fundamental scaffold in a multitude of natural products and synthetic compounds with diverse biological activities. The carboxamide group, when attached to this heterocyclic core, introduces additional hydrogen bonding capabilities and steric and electronic features that can significantly influence molecular interactions with biological targets. This compound derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1][2] Computational chemistry offers a valuable complement to experimental studies by providing detailed insights into molecular properties that can be challenging to measure directly.

This guide focuses on the theoretical investigation of this compound using quantum chemical methods. We will discuss the calculation of its optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and nuclear magnetic resonance (NMR) chemical shifts.

Computational Methodology

A typical workflow for the quantum chemical calculation of this compound properties is depicted below. The process begins with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations are then performed on this optimized structure to predict various molecular properties.

Level of Theory and Basis Set

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy. The B3LYP functional is a popular choice for hybrid functionals, often paired with Pople-style basis sets such as 6-31G(d,p) or larger ones like 6-311++G(d,p) for more precise results. For instance, calculations on related furan derivatives have been performed using the M06-2X functional with a 6-311+G(d,p) basis set for geometry optimization and energy calculations.[3]

Calculated Molecular Properties

The following sections summarize the key molecular properties of this compound that can be determined through quantum chemical calculations. The quantitative data presented are representative values found in the literature for furan-carboxamide derivatives, calculated at various levels of theory.

Optimized Molecular Geometry

Geometry optimization seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's three-dimensional structure.

| Parameter | Bond | Calculated Value (Å) |

| Bond Lengths | C=O (carboxamide) | ~1.23 |

| C-N (carboxamide) | ~1.35 | |

| C-C (furan ring) | ~1.37 - 1.43 | |

| C-O (furan ring) | ~1.36 |

| Parameter | Atoms | Calculated Value (°) |

| Bond Angles | O=C-N | ~122 |

| C-C-C (furan ring) | ~106 - 108 | |

| C-O-C (furan ring) | ~107 |

Note: These are typical values and can vary depending on the specific derivative and the level of theory used.

Vibrational Analysis (FT-IR and Raman)

Frequency calculations are performed on the optimized geometry to predict the vibrational modes of the molecule. These can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| N-H stretch | Amide | ~3400 - 3500 |

| C-H stretch (aromatic) | Furan ring | ~3100 - 3200 |

| C=O stretch | Amide I | ~1680 - 1720 |

| N-H bend | Amide II | ~1550 - 1600 |

| C=C stretch | Furan ring | ~1500 - 1580 |

| C-O-C stretch | Furan ring | ~1000 - 1100 |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

| Property | Calculated Value (eV) |

| HOMO Energy | ~ -6.5 to -7.0 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Note: These values are highly dependent on the computational method.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. These calculations are instrumental in quantitative structure-activity relationship (QSAR) studies.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts provide a powerful tool for the interpretation of experimental spectra and the structural elucidation of complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

| Atom | Calculated Chemical Shift (ppm) |

| ¹H (furan ring) | ~6.5 - 8.0 |

| ¹H (amide) | ~7.0 - 8.5 |

| ¹³C (furan ring) | ~110 - 150 |

| ¹³C (carbonyl) | ~160 - 170 |

Note: Calculated shifts are typically referenced to a standard like tetramethylsilane (TMS).

Experimental Protocols

The validation of computational results relies on their comparison with experimental data. The following are generalized protocols for the key spectroscopic techniques used to characterize this compound and its derivatives.

Synthesis of Furan-3-carboxamides

A common synthetic route involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by the nucleophilic displacement of the trichloromethyl group with various amines to yield the corresponding furan-3-carboxamides.[4] Alternatively, furan-3-carboxylic acid can be activated (e.g., to the acyl chloride) and then reacted with an amine.[4]

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6]

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.[6]

-

Data Acquisition : Standard 1D ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D experiments such as COSY, HSQC, and HMBC can be performed.[7]

-

Data Processing : The acquired spectra are processed by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are calibrated using the residual solvent peak or an internal standard like TMS.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal.[7]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty ATR crystal is recorded first, followed by the spectrum of the sample.[7]

-

Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic vibrational bands corresponding to the functional groups present in the molecule.[7]

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[5]

-

Instrumentation : High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is often used to determine the exact mass of the molecular ion.[5]

-

Data Acquisition : The sample solution is infused into the ESI source of the mass spectrometer.

-

Data Analysis : The high-resolution data are processed to determine the exact mass of the molecular ion, which is then used to calculate the most probable elemental composition.[7]

Conclusion

Quantum chemical calculations provide an indispensable framework for understanding the molecular properties of this compound and its derivatives. By combining theoretical predictions with experimental data, researchers can gain a comprehensive understanding of the structure-property relationships that govern the behavior of these important compounds. This synergistic approach is crucial for accelerating the discovery and development of new drugs and advanced materials. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the study of furan-based compounds.

References

- 1. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Isolation of Natural Furan-3-Carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of naturally occurring furan-3-carboxamide analogs. Furan-containing compounds are a significant class of heterocyclic natural products known for their wide range of biological activities, making them promising scaffolds for drug discovery and development.[1][2] This document details the isolation of a specific this compound from a terrestrial bacterium, presents quantitative data on the bioactivity of related synthetic analogs, and elucidates a potential mechanism of action.

Discovery of a Novel this compound from Streptomyces sp. ANK245

A notable example of a naturally occurring this compound is 2-(2-hydroxy-propyl)-4-methylfuran-3-carboxylic acid amide . This compound was successfully isolated from the terrestrial bacterium Streptomyces sp. isolate ANK245. The structure of this novel metabolite was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Preliminary evaluations indicated that this compound possesses both antimicrobial and cytotoxic properties.

Quantitative Biological Activity of this compound Analogs

| Compound | Target Pathogen | Efficacy (EC₅₀ in µg/mL) |

| 5g (HHCA derivative) | Sclerotinia sclerotiorum | 17.14[3] |

| Botrytis cinerea | 19.63[3] | |

| HHCA (Natural Product) | Sclerotinia sclerotiorum | > 50[3] |

| Botrytis cinerea | > 50[3] |

Table 1: In vivo antifungal efficacy of a synthetic this compound analog (5g) compared to its natural precursor (HHCA). The lower EC₅₀ value for compound 5g indicates significantly enhanced antifungal potency.

Experimental Protocols

The following sections outline the generalized experimental procedures for the fermentation, extraction, and purification of this compound analogs from microbial sources, based on established methodologies for isolating bioactive compounds from Streptomyces and fungi.

The production of this compound analogs from microbial sources typically involves a multi-step process beginning with fermentation, followed by extraction and chromatographic purification. The workflow is designed to maximize the yield of the target bioactive compounds while minimizing degradation.

Fermentation:

-

A pure culture of Streptomyces sp. ANK245 is used to inoculate a suitable seed medium and incubated to generate a high-density starter culture.

-

The seed culture is then transferred to a larger volume of production medium, which is optimized for the production of secondary metabolites.

-

The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period determined by the growth and production kinetics of the strain.

Extraction:

-

The fermentation broth is harvested and centrifuged to separate the microbial biomass from the supernatant.

-

The supernatant, containing the secreted secondary metabolites, is subjected to solvent-solvent extraction, typically using an organic solvent such as ethyl acetate.

-

The organic phase is collected and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification:

-

The crude extract is fractionated using column chromatography, often with a silica gel stationary phase and a gradient of organic solvents of increasing polarity.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

-

Fractions of interest are pooled and subjected to further purification, typically using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase, to yield the pure this compound analog.

Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC).

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

Mechanistic studies on synthetic this compound derivatives suggest that a likely mode of their antifungal action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3] SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain. Inhibition of SDH disrupts this vital process, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.[4][5][6]

The following diagram illustrates the proposed mechanism of action of this compound analogs as SDH inhibitors.

This inhibition of the electron transport chain at Complex II disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase. The resulting cellular energy crisis is a key factor in the antifungal efficacy of these compounds.

Conclusion and Future Directions

Natural this compound analogs represent a promising class of bioactive molecules with potential applications in drug development, particularly as antimicrobial agents. The example of 2-(2-hydroxy-propyl)-4-methylfuran-3-carboxylic acid amide from Streptomyces sp. highlights the value of microbial sources for discovering novel chemical scaffolds. Furthermore, the significant enhancement in antifungal activity observed in synthetic derivatives of HHCA underscores the potential for medicinal chemistry to optimize these natural leads. The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a clear direction for further investigation and the rational design of new, potent, and selective therapeutic agents. Future research should focus on the isolation and characterization of more this compound analogs from diverse natural sources, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

Furan-3-Carboxamide Scaffold: A Versatile Core for Combinatorial Chemistry in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of diverse compound libraries. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas, including infectious diseases and oncology. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, application in combinatorial library generation, and biological significance.

Core Synthesis and Diversification

The this compound scaffold can be readily synthesized and functionalized to generate extensive libraries of derivatives. Both solution-phase and solid-phase synthesis strategies have been successfully employed, allowing for the introduction of a wide array of chemical diversity.

A common synthetic route to furan-3-carboxamides involves the initial formation of a furan-3-carboxylic acid core, which is then activated and coupled with a diverse range of amines.[1] This modular approach is highly amenable to combinatorial chemistry, enabling the rapid generation of large numbers of analogs for structure-activity relationship (SAR) studies.

Combinatorial Chemistry Workflow

The generation of a this compound library, whether through solid-phase or solution-phase synthesis, follows a general workflow designed to maximize diversity and efficiency.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Furan-3-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted furan-3-carboxamides, a class of heterocyclic compounds with significant potential in drug discovery. The information presented herein is intended to support research and development efforts by providing key data on their synthesis, biological activity, and underlying mechanisms of action.

Physicochemical Properties

The physicochemical properties of substituted furan-3-carboxamides are crucial for their pharmacokinetic and pharmacodynamic profiles. Parameters such as lipophilicity (LogP), acidity (pKa), and aqueous solubility significantly influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets.

Quantitative Data Summary

The following table summarizes key physicochemical properties for a representative set of substituted furan-3-carboxamides. These values are illustrative and can vary based on the specific nature and position of the substituents on the furan ring and the carboxamide nitrogen.

| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa | Aqueous Solubility (µg/mL) |

| FC-001 | H | Phenyl | 187.20 | 1.85 | 15.2 | < 100 |

| FC-002 | 5-NO2 | Phenyl | 232.19 | 1.90 | 13.5 | < 50 |

| FC-003 | H | 4-Chlorophenyl | 221.64 | 2.55 | 14.8 | < 75 |

| FC-004 | H | 4-Methoxyphenyl | 217.22 | 1.70 | 15.5 | < 120 |

| FC-005 | 5-Br | Pyridin-2-yl | 267.09 | 2.10 | 14.1 | < 60 |

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of novel furan-3-carboxamide derivatives.

General Synthesis of Substituted Furan-3-carboxamides

A common route for the synthesis of furan-3-carboxamides involves the amidation of a furan-3-carboxylic acid derivative.

Materials:

-

Substituted furan-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Appropriate amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Triethylamine or other non-nucleophilic base

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of the substituted furan-3-carboxylic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the acid is completely converted to the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acyl chloride in a fresh portion of anhydrous solvent.

-

To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired this compound.

Characterization of Synthesized Compounds

The identity and purity of the synthesized furan-3-carboxamides are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O and N-H stretches of the amide bond.

-

Melting Point: The melting point is determined to assess the purity of the synthesized compounds.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

-

Prepare a ~1 mM solution of the this compound in a suitable co-solvent system (e.g., methanol/water) if the compound has low aqueous solubility.

-

Calibrate a pH meter using standard buffers.

-

Titrate the sample solution with a standardized solution of HCl or NaOH.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve.

LogP Determination (Shake-Flask Method):

-

Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolve a known amount of the this compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination (Turbidimetric Method):

-

Prepare a high-concentration stock solution of the this compound in a water-miscible organic solvent (e.g., DMSO).

-

Make serial dilutions of the stock solution in the organic solvent.

-

Add a small aliquot of each dilution to an aqueous buffer in a microplate well.

-

Incubate the plate and measure the turbidity (optical density) at a specific wavelength (e.g., 600 nm) over time.

-

The aqueous solubility is determined as the concentration at which precipitation occurs, identified by a sharp increase in turbidity.

Biological Activities and Signaling Pathways

Substituted furan-3-carboxamides have demonstrated a range of biological activities, including antimicrobial and antitumor effects.

Antimicrobial Activity

Several this compound derivatives have shown promising activity against various bacterial and fungal pathogens. The mechanism of action is often related to the disruption of cellular processes essential for microbial growth.

Antitumor Activity

Certain furan-3-carboxamides exhibit potent antitumor properties. Their mechanisms of action can be multifaceted, including:

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately apoptosis in cancer cells.

-

Protein Kinase Inhibition: These compounds can also target and inhibit specific protein kinases that are overactive in cancer cells and play a key role in tumor growth and proliferation.

-

Modulation of Signaling Pathways: Furan derivatives have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and evaluation of furan-3-carboxamides.

PI3K/Akt Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by furan-3-carboxamides.

Wnt/β-catenin Signaling Pathway Inhibition

Methodological & Application

Furan-3-carboxamide: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science

Furan-3-carboxamide and its derivatives have emerged as a privileged scaffold in organic synthesis, serving as a crucial building block for a diverse array of biologically active molecules and functional materials. This heterocyclic motif is of significant interest to researchers in medicinal chemistry and materials science due to its versatile reactivity and the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and enzyme-inhibitory properties.

The this compound core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. This adaptability makes it an attractive starting point for the development of novel therapeutic agents and advanced materials.

Synthetic Applications in Medicinal Chemistry

This compound derivatives have demonstrated significant potential in the development of new therapeutic agents. Researchers have successfully synthesized and evaluated a variety of these compounds for their efficacy against several diseases.

Anticancer Activity

A notable application of the this compound scaffold is in the synthesis of potent anticancer agents. For instance, a series of furopyridone derivatives synthesized from 3-furancarboxylic acid have shown significant cytotoxic activity against esophageal cancer cell lines.

Table 1: Anticancer Activity of Furopyridone Derivatives against Esophageal Cancer Cell Lines [1][2]

| Compound | Cell Line | IC₅₀ (µg/mL) after 24h | IC₅₀ (µg/mL) after 48h |

| 4c | KYSE70 | 0.888 | 0.655 |

| 4c | KYSE150 | - | 0.655 |

| 3b | KYSE70 | > 40 | > 40 |

| 3e | KYSE70 | > 40 | > 40 |

| 3e | KYSE150 | > 40 | > 40 |

| 3f | KYSE70 | > 40 | > 40 |

| 3i | KYSE70 | > 40 | > 40 |

Antimicrobial Activity

The this compound moiety is also a key component in the development of novel antimicrobial agents. Various N-substituted derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, with some compounds exhibiting promising activity. For example, certain N-(5-nitrothiazol-2-yl)-furan-3-carboxamide derivatives have shown broad-spectrum antimicrobial effects.[3]

Table 2: Antimicrobial Activity of this compound Derivatives [3]

| Compound | Test Organism | Zone of Inhibition (mm) |

| N-(5-nitrothiazol-2-yl)-furan-3-carboxamide | Staphylococcus aureus | 18 |

| Bacillus subtilis | 20 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 14 | |

| Candida albicans | 22 | |

| Aspergillus niger | 20 | |

| Nitazoxanide (Standard) | Staphylococcus aureus | 16 |

| Bacillus subtilis | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 | |

| Candida albicans | 20 | |

| Aspergillus niger | 18 |

Furan-3-carboxamides as Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.

Kinase Inhibition

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme involved in inflammatory responses and cell proliferation, making it an attractive target for drug development. While specific data for simple this compound inhibitors of p38 MAPK is emerging, related furan-containing structures have shown potent inhibitory activity. This suggests that the this compound scaffold can be a valuable starting point for designing novel p38 MAPK inhibitors.

Table 3: p38α MAPK Inhibitory Activity of Furan-Containing Compounds [4][5]

| Compound | IC₅₀ (µM) |

| SB203580 (Reference) | 0.50 |

| Benzothiazole Derivative (13m) | 0.031 |

| Indazole-6-carboxamide (11k) | 3.37 |

The p38 MAPK signaling cascade is a key pathway that can be targeted by these inhibitors.

Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of furan-carboxamide derivatives.

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several reliable methods, most commonly via the coupling of furan-3-carboxylic acid with a desired amine.

General Workflow for Amide Coupling

The overall process for synthesizing N-substituted furan-3-carboxamides from furan-3-carboxylic acid is depicted below. This typically involves an activation step followed by coupling with an amine.

References

- 1. mdpi.com [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Practical Guide to the Laboratory Synthesis of Furan-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Furan-3-carboxamide is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif is present in a range of biologically active molecules. This guide provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on practical and commonly employed methods.

Introduction

The synthesis of amides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. However, the direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more reactive species. This guide outlines two robust methods for the synthesis of this compound from Furan-3-carboxylic acid: the formation of an acyl chloride intermediate using thionyl chloride, and the direct coupling of the carboxylic acid and amine using a coupling agent.

Comparison of Synthesis Methods

The choice of synthetic route often depends on the scale of the reaction, the sensitivity of the starting materials to harsh conditions, and the desired purity of the final product. Below is a summary of the two primary methods detailed in this guide.

| Parameter | Method 1: Thionyl Chloride | Method 2: EDC Coupling |

| Starting Material | Furan-3-carboxylic acid | Furan-3-carboxylic acid |

| Activating Agent | Thionyl chloride (SOCl₂) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Key Intermediate | Furan-3-carbonyl chloride | O-acylisourea intermediate (in situ) |

| Amine Source | Aqueous ammonia | Ammonia or an amine |

| Typical Solvents | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether | Dichloromethane (DCM), Acetonitrile (MeCN) |

| Reaction Temperature | 50-70°C (reflux), then 0-10°C | Room temperature |

| Reaction Time | 3-5 hours | 12-24 hours |

| Typical Yield | Good to Excellent | 70-90%[1] |

| Advantages | High reactivity, cost-effective | Mild reaction conditions, suitable for sensitive substrates |

| Disadvantages | Harsh reagents, exothermic reaction with ammonia | By-product removal can be challenging (though water-soluble for EDC) |

Experimental Protocols

Method 1: Synthesis via Furan-3-carbonyl chloride using Thionyl Chloride

This two-step method first converts Furan-3-carboxylic acid to the highly reactive Furan-3-carbonyl chloride, which is then reacted with ammonia to yield the desired amide.[2]

Step 1: Synthesis of Furan-3-carbonyl chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), add Furan-3-carboxylic acid (1.0 eq).

-

Add anhydrous toluene or dichloromethane as the solvent.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature.[2][3] A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops) can be added to accelerate the reaction.[2]

-

Heat the reaction mixture to reflux (typically 50-70°C) and maintain for 3 hours, or until the evolution of gas ceases.[2][3] The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude Furan-3-carbonyl chloride is typically a dark oil or solid and is used in the next step without further purification.[2][3]

Step 2: Synthesis of this compound

-

In a separate flask, cool a concentrated aqueous solution of ammonia (e.g., 28-30%) to 0-5°C in an ice bath.

-